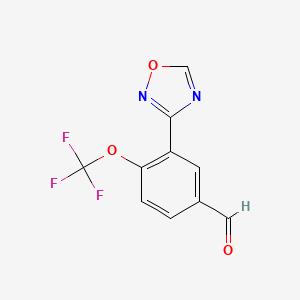
2-(Nonafluorobutyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Nonafluorobutyl)aniline is an organic compound with the molecular formula C10H6F9N. It is characterized by the presence of a nonafluorobutyl group attached to an aniline moiety. This compound is part of the broader class of fluorinated aromatic amines, which are known for their unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 2-fluoro-4-(nonafluorobutyl)aniline, undergoes substitution with an aniline derivative. The reaction conditions often include the use of polar aprotic solvents and elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of 2-(Nonafluorobutyl)aniline may involve continuous flow microreactor systems, which offer advantages such as precise control over reaction conditions, improved safety, and scalability . These systems enable efficient mixing and heat transfer, which are crucial for maintaining the stability of fluorinated intermediates.
Chemical Reactions Analysis
Types of Reactions: 2-(Nonafluorobutyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine form.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Halogenated precursors and strong bases or catalysts are typically employed.
Major Products: The major products formed from these reactions include various substituted anilines, nitroanilines, and other functionalized aromatic compounds .
Scientific Research Applications
2-(Nonafluorobutyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of fluorinated polymers and copolymers, which have applications in coatings, electronics, and optical devices.
Biology: The compound can be used in the development of fluorescent probes for biological imaging and diagnostics.
Medicine: Fluorinated anilines are explored for their potential use in pharmaceuticals, particularly in the design of drugs with improved metabolic stability and bioavailability.
Industry: The compound is utilized in the production of high-performance materials, such as fluorinated surfactants and lubricants.
Mechanism of Action
The mechanism of action of 2-(Nonafluorobutyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nonafluorobutyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can modulate the activity of target proteins by binding to their active sites .
Comparison with Similar Compounds
- 2-Fluoroaniline
- 4-(Nonafluorobutyl)aniline
- 2,4-Difluoroaniline
Comparison: Compared to other fluorinated anilines, 2-(Nonafluorobutyl)aniline is unique due to the presence of the nonafluorobutyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it a valuable component in various applications .
Properties
CAS No. |
106877-28-5 |
|---|---|
Molecular Formula |
C10H6F9N |
Molecular Weight |
311.15 g/mol |
IUPAC Name |
2-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)aniline |
InChI |
InChI=1S/C10H6F9N/c11-7(12,5-3-1-2-4-6(5)20)8(13,14)9(15,16)10(17,18)19/h1-4H,20H2 |
InChI Key |
WYDOVJUQQMYICO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12977277.png)



![(4-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid](/img/structure/B12977304.png)
![Ethyl 1-[(2-chloroacetyl)amino]cyclopropanecarboxylate](/img/structure/B12977321.png)



![Tert-butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B12977343.png)
![Ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate](/img/structure/B12977355.png)



